(R)-2-Ethylmalate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8O5-2 |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(2R)-2-ethyl-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H10O5/c1-2-6(11,5(9)10)3-4(7)8/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2/t6-/m1/s1 |
InChI Key |
YVYGHRNLPUMVBU-ZCFIWIBFSA-L |
Isomeric SMILES |
CC[C@@](CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
CCC(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Enzymatic Catalysis and Biosynthetic Pathways of R 2 Ethylmalate
Elucidation of 2-Ethylmalate Synthase (EC 2.3.3.6)
2-Ethylmalate synthase, systematically named acetyl-CoA:2-oxobutanoate (B1229078) C-acetyltransferase (thioester-hydrolysing, carboxymethyl-forming), is the primary enzyme responsible for the synthesis of (R)-2-Ethylmalate. wikipedia.orgexpasy.org It catalyzes the condensation of acetyl-CoA and 2-oxobutanoate to form (R)-2-Ethylmalate and Coenzyme A (CoA). wikipedia.orgqmul.ac.uk
Reaction: Acetyl-CoA + 2-Oxobutanoate + H₂O ⇌ (R)-2-Ethylmalate + CoA
This enzyme belongs to the transferase family, specifically the acyltransferases that convert acyl groups into alkyl groups during transfer. wikipedia.org
Detailed mechanistic studies specifically on 2-Ethylmalate Synthase are limited. However, inferences can be drawn from studies of homologous enzymes such as malate (B86768) synthase and isopropylmalate synthase, which also catalyze Claisen condensation reactions. The proposed mechanism likely involves the deprotonation of the α-carbon of acetyl-CoA to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2-oxobutanoate. Subsequent hydrolysis of the thioester bond with CoA releases the final product, (R)-2-Ethylmalate.
The substrate specificity of 2-Ethylmalate Synthase is centered on acetyl-CoA and 2-oxobutanoate. wikipedia.org It has also been noted to act on (R)-2-(n-propyl)-malate. expasy.orgqmul.ac.uk The enzyme's specificity ensures the production of the (R)-enantiomer of 2-ethylmalate.
Table 1: Substrates and Products of 2-Ethylmalate Synthase
| Substrates | Products |
|---|---|
| Acetyl-CoA | (R)-2-Ethylmalate |
| 2-Oxobutanoate | Coenzyme A (CoA) |
Currently, there is a notable lack of specific structural data for 2-Ethylmalate Synthase in public databases. However, the structures of related enzymes, such as isopropylmalate synthase (LeuA), suggest that these synthases are composed of two main domains: a catalytic N-terminal domain with a TIM barrel conformation and a regulatory C-terminal domain. proteopedia.org It is plausible that 2-Ethylmalate Synthase shares a similar structural fold, which is crucial for its catalytic activity and substrate binding.
Information regarding isoforms of 2-Ethylmalate Synthase is not extensively documented. The existence of isoforms could suggest variations in regulatory mechanisms and substrate affinities, adapting to different metabolic conditions within an organism.
The genetic basis and regulatory mechanisms governing the expression of the gene encoding 2-Ethylmalate Synthase are not well-elucidated. In general, the expression of metabolic enzymes is tightly controlled to meet the cell's metabolic demands. This regulation can occur at the transcriptional level, where transcription factors can upregulate or downregulate gene expression in response to the availability of substrates or the accumulation of products. nih.gov Post-translational modifications could also play a role in modulating enzyme activity.
Integrative Analysis of Metabolic Pathways Involving (R)-2-Ethylmalate
The synthesis of (R)-2-Ethylmalate is directly linked to pyruvate (B1213749) metabolism. wikipedia.org Pyruvate is a central metabolite derived from glycolysis and can be converted to both acetyl-CoA and 2-oxobutanoate, the two substrates required for 2-Ethylmalate Synthase. The branched-chain keto acid dehydrogenase complex and pyruvate dehydrogenase are involved in the metabolism of 2-oxobutyrate. scispace.com This places the formation of (R)-2-Ethylmalate at a critical juncture, influenced by the flux through glycolysis and the citric acid cycle. The accumulation of branched-chain keto acids, which are structurally similar to the substrates of 2-ethylmalate synthase, has been shown to inhibit the mitochondrial pyruvate carrier, thereby suppressing gluconeogenesis. nih.gov
(R)-2-Ethylmalate and its synthesizing enzyme are involved in the biosynthesis of branched-chain amino acids (BCAAs) like leucine (B10760876) and isoleucine. proteopedia.org The pathway involving (R)-2-Ethylmalate is considered an alternative or a branch of the canonical BCAA synthesis pathways. For instance, in some organisms, the pathway for isoleucine biosynthesis can involve the condensation of acetyl-CoA with 2-oxobutanoate to form 2-ethylmalate, which is then further metabolized. This contrasts with the more common pathway that starts with threonine. The catabolism of BCAAs is a critical process, and its dysregulation has been linked to various metabolic diseases. nih.gov The enzymes involved in BCAA metabolism are often regulated by feedback inhibition from the final amino acid products. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (R)-2-Ethylmalate |
| 2-Oxobutanoate |
| Acetyl-CoA |
| Coenzyme A |
| Pyruvate |
| Leucine |
| Isoleucine |
| (R)-2-(n-propyl)-malate |
| Malate |
Contribution to Heterologous Biosynthesis of Value-Added Chemicals (e.g., 1-Butanol)
(R)-2-Ethylmalate is an intermediate in engineered biosynthetic pathways for the production of valuable chemicals like 1-butanol (B46404). In heterologous hosts such as E. coli and the cyanobacterium Synechocystis, the ethylmalonyl-CoA pathway, which involves (R)-2-ethylmalate, has been utilized to channel carbon flux towards 1-butanol synthesis. nih.govrsc.org This pathway starts with the carboxylation of crotonyl-CoA to form ethylmalonyl-CoA, which is then converted through a series of enzymatic steps, including the formation of (R)-2-ethylmalate, to ultimately yield precursors for 1-butanol. researchgate.net The efficiency of these pathways can be enhanced by systematic screening of genes and optimizing expression levels of key enzymes. diva-portal.orgresearchgate.net For instance, in engineered Synechocystis, the introduction and optimization of a redesigned Clostridium-derived clostridial pathway, which can involve intermediates derived from the ethylmalonyl-CoA pathway, has led to significant 1-butanol titers. diva-portal.orgresearchgate.net
Involvement in Glucosinolate Chain Elongation Cycles
In plants of the Brassicaceae family, (R)-2-ethylmalate analogues are involved in the chain elongation of methionine-derived glucosinolates. researchgate.netnih.gov This iterative process extends the carbon chain of methionine, leading to the diversity of glucosinolate structures. nih.govresearchgate.net The key enzymatic step is the condensation of an α-keto acid with acetyl-CoA, catalyzed by methylthioalkylmalate (MAM) synthases, to form a 2-alkylmalate derivative. nih.govnih.govresearchgate.net While the direct involvement of (R)-2-ethylmalate itself is not the primary route, the enzymes in this pathway, such as MAM3, exhibit broad substrate specificity and can catalyze the formation of various 2-alkylmalates. nih.gov This highlights the catalytic versatility of these enzymes and their potential role in generating structural diversity in secondary metabolites.
Bioprocess Engineering for Stereoselective (R)-2-Ethylmalate Production
The selective production of the (R)-enantiomer of 2-ethylmalate is crucial for its application as a chiral building block. Bioprocess engineering offers powerful tools to achieve this stereoselectivity.
Rational Design and Engineering of Microbial Host Strains
Metabolic engineering of microbial hosts is a key strategy for the overproduction of specific stereoisomers of chemicals. nih.gov By applying principles of rational design, researchers can modify metabolic pathways to channel precursors towards the desired product and eliminate competing reactions. nih.govyoutube.com For the production of compounds structurally related to (R)-2-ethylmalate, such as L-malate, engineered E. coli strains have been developed. nih.gov This involves inactivating genes of competing pathways and overexpressing key enzymes in the desired biosynthetic route. nih.gov For example, to enhance L-malate production, genes for enzymes that consume L-malate were knocked out, while genes for enzymes that produce it were overexpressed. nih.gov Similar strategies can be envisioned for the high-yield, stereoselective production of (R)-2-ethylmalate by identifying and engineering the appropriate synthases and related pathway enzymes.
Ecological and Physiological Roles of R 2 Ethylmalate
Occurrence and Metabolic Fate in Diverse Microorganisms
(R)-2-Ethylmalate is an important intermediate in the metabolism of various microorganisms. Its presence and processing are integral to specific biosynthetic and fermentative pathways.
Identification as a Metabolite in Yeast Fermentation Processes
In the realm of yeast metabolism, particularly in Saccharomyces cerevisiae, (R)-2-Ethylmalate is recognized as a key player in certain biosynthetic pathways. nih.gov While not a primary product of typical alcoholic fermentation, its formation is linked to pathways involved in the synthesis of higher alcohols and other flavor compounds. byo.comresearchgate.net Specifically, enzymes within the leucine (B10760876) biosynthesis pathway have been shown to act on alternative substrates, leading to the production of (R)-2-Ethylmalate. nih.gov For instance, Leu4p, a mitochondrial enzyme primarily responsible for the first step in leucine biosynthesis, can convert α-ketobutyrate into 2-ethylmalate. nih.gov Subsequently, another enzyme, Leu1p, a cytosolic FeS dehydratase, can catalyze the conversion of 2-ethylmalate to 3-ethylmalate. nih.gov This highlights the metabolic flexibility within yeast and the potential for pathway promiscuity to generate a diversity of metabolites.
Characterization in Bacterial Metabolic Networks (e.g., Escherichia coli, Mycobacterium tuberculosis)
(R)-2-Ethylmalate has also been identified within the metabolic networks of various bacteria, including the well-studied Escherichia coli and the pathogenic Mycobacterium tuberculosis.
In engineered E. coli strains designed for the production of biofuels and other chemicals, the formation of 2-ethylmalate can occur as a side reaction. asm.orgresearchgate.net For example, in strains engineered to produce citramalate (B1227619), the enzyme CimA has been observed to catalyze the condensation of acetyl-CoA with 2-oxobutyrate, an alternative substrate to its usual partner pyruvate (B1213749), resulting in the formation of 2-ethylmalate. asm.orgresearchgate.net This represents a diversion of carbon flux from the desired product. asm.org
While specific details on the direct role of (R)-2-Ethylmalate in the primary metabolism of Mycobacterium tuberculosis are less extensively documented in the provided search results, the bacterium's complex lipid metabolism and its ability to utilize a variety of carbon sources suggest the potential for related pathways. nih.govelifesciences.orgfrontiersin.org The genome of M. tuberculosis contains genes for enzymes that are homologous to those involved in branched-chain amino acid synthesis in other organisms, which are pathways analogous to where 2-ethylmalate synthesis occurs. nih.gov
Detection and Functional Significance in Plant Metabolism (e.g., Apple Fruit)
The presence and functional importance of (R)-2-Ethylmalate are not limited to microorganisms. It has also been detected in plant tissues, notably in ripening apple fruit (Malus domestica), where it participates in the biosynthesis of flavor and aroma compounds. pnas.orgpnas.orgresearchgate.net
Research has demonstrated that apple fruit possesses the enzymatic machinery to produce 2-ethylmalate. pnas.orgpnas.org This compound is part of a "citramalate pathway" that contributes to the synthesis of isoleucine and various straight and branched-chain esters, which are key components of apple aroma. pnas.orgresearchgate.net Isotopic labeling studies using 13C-labeled acetate (B1210297) have confirmed its incorporation into 2-ethylmalate in apple tissue, indicating an active biosynthetic pathway. pnas.org The formation of 2-ethylmalate and its subsequent metabolites contribute to the complex mixture of volatile compounds that define the characteristic scent of apples. pnas.orgresearchgate.net
Carbon Flux Analysis through (R)-2-Ethylmalate Intermediates
Understanding the flow of carbon through metabolic pathways, or carbon flux analysis, is essential for a complete picture of the role of (R)-2-Ethylmalate. iitd.ac.incopernicus.orgmdpi.com This analysis reveals how central metabolites are partitioned and transformed.
Condensation Reactions of 2-Oxobutanoate (B1229078) and Acetyl-CoA
The primary route for the synthesis of (R)-2-Ethylmalate involves the condensation of 2-oxobutanoate and acetyl-CoA. enzyme-database.orgwikipedia.orgenzyme-database.org This reaction is catalyzed by the enzyme 2-ethylmalate synthase (EC 2.3.3.6). wikipedia.orgenzyme-database.orggenome.jp
Reaction: acetyl-CoA + H₂O + 2-oxobutanoate ⇌ (R)-2-ethylmalate + CoA wikipedia.orgenzyme-database.org
This enzymatic step is a key control point, directing carbon from central metabolism into a specific biosynthetic route. The availability of the substrates, 2-oxobutanoate and acetyl-CoA, directly influences the rate of (R)-2-Ethylmalate formation.
Downstream Conversions to 3-Ethylmalate and 2-Ketovalerate
Following its formation, (R)-2-Ethylmalate is typically converted to other intermediates. A key downstream conversion is its isomerization to 3-ethylmalate, a reaction catalyzed by an isopropylmalate isomerase-like enzyme. nih.govgoogle.comigem.org Subsequently, 3-ethylmalate is oxidatively decarboxylated to produce 2-ketovalerate. nih.govgoogle.comgoogle.com This step is often catalyzed by a 3-isopropylmalate dehydrogenase homolog. google.com
(R)-2-Ethylmalate as a Biochemical Biomarker in Fermentation Science
(R)-2-Ethylmalate has emerged as a significant biochemical biomarker in the field of fermentation science, particularly for identifying and characterizing specific fermentation processes. A biomarker in this context is a measurable indicator of a particular biological state or process. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool for discovering such biomarkers and understanding the metabolic changes that occur during fermentation. nih.govfrontiersin.org
In the context of fermented foods and beverages, (R)-2-ethylmalate serves as a fermentation-dependent marker. nih.gov Its presence can indicate the specific metabolic activities of certain microorganisms, such as yeast, during the fermentation process. nih.gov For instance, the detection of 2-ethylmalate in beer is considered an indicator of yeast fermentation. nih.govresearchgate.net This specificity allows researchers and food scientists to distinguish between different types of fermented products and to monitor the fermentation process. nih.gov
A systematic review of biomarkers for fermented food intake identified 2-ethylmalate as a compound related to the fermentation process of particular foods, highlighting its utility in distinguishing them. nih.gov For example, while mannitol (B672) is indicative of wine fermentation, 2-ethylmalate is associated with beer. nih.govresearchgate.net This distinction is crucial for both quality control in food production and for dietary assessment in nutritional studies. researchgate.net The identification of such unique biomarkers helps to provide objective measures of intake, overcoming the limitations of self-reported dietary information. researchgate.net
The table below summarizes the role of (R)-2-ethylmalate and other related compounds as biomarkers in different fermentation contexts.
| Biomarker | Associated Fermented Product | Significance |
| (R)-2-Ethylmalate | Beer | Indicates yeast fermentation. nih.govresearchgate.netresearchgate.net |
| Mannitol | Wine | Indicates fructose (B13574) degradation by lactic acid bacteria. nih.govresearchgate.net |
| Methionine | Sourdough bread, Cheese | Indicates fermentation by specific Lactobacillus and yeast cultures. nih.gov |
| Gallic Acid | Tea, Wine | A fermentation-dependent marker. nih.govresearchgate.net |
| 3-Phenyllactic acid | General Lactic Fermentation | Indicates general lactic fermentation processes. nih.govresearchgate.net |
| Ethanol | General Alcoholic Fermentation | A general marker for alcoholic fermentation. nih.govresearchgate.net |
The use of metabolomics approaches allows for the comprehensive analysis of a wide range of metabolites, including (R)-2-ethylmalate, to create detailed metabolic profiles of fermented foods. nih.govmdpi.com These profiles can be used to assess the quality, authenticity, and even the geographical origin of fermented products. nih.gov By identifying key biomarkers like (R)-2-ethylmalate, scientists can better understand and control the complex biochemical transformations that occur during fermentation, ultimately leading to improved product quality and consistency.
Synthetic Chemistry Approaches to R 2 Ethylmalate and Its Chiral Derivatives
Chemo-Enzymatic Strategies for Enantioselective Synthesis
Chemo-enzymatic synthesis leverages the exceptional selectivity of enzymes in combination with traditional organic reactions to construct complex chiral molecules. beilstein-journals.orgfrontiersin.org This approach can involve a purely enzymatic synthesis from biological precursors or a combination of chemical and enzymatic steps.
A direct and highly efficient route to (R)-2-Ethylmalate is through the use of the enzyme 2-ethylmalate synthase (EC 2.3.3.6). wikipedia.org This enzyme catalyzes the condensation of acetyl-CoA and 2-oxobutanoate (B1229078) to directly form (R)-2-Ethylmalate with high stereospecificity. This reaction is a key step in the pyruvate (B1213749) metabolism pathway in certain microorganisms. wikipedia.org The enzyme belongs to the transferase family and specifically functions as an acetyl-CoA:2-oxobutanoate C-acetyltransferase. wikipedia.org The natural process demonstrates the power of enzymes to create a specific enantiomer from prochiral substrates. nih.gov
In a broader chemo-enzymatic context, a prochiral substrate can be synthesized chemically and then subjected to an enzymatic reaction that introduces chirality. For instance, a suitable precursor could be transformed via an enantioselective enzymatic reduction or oxidation to set the desired stereocenter. Enzymes such as ene-reductases or monooxygenases are often employed for their ability to perform stereoselective transformations on C=C or C-H bonds, respectively. beilstein-journals.orgpolimi.it A lipase-mediated Baeyer-Villiger oxidation is another powerful chemo-enzymatic method used to produce chiral molecules from strategically synthesized ketones. mdpi.com
Table 1: Direct Enzymatic Synthesis of (R)-2-Ethylmalate
| Enzyme | Substrate 1 | Substrate 2 | Product | Stereoselectivity | Reference |
| 2-ethylmalate synthase | Acetyl-CoA | 2-Oxobutanoate | (R)-2-Ethylmalate | Forms the (R)-enantiomer specifically. | wikipedia.org |
Application of Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis using chiral auxiliaries is a cornerstone of modern organic chemistry for creating stereogenic centers. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uksigmaaldrich.com
A plausible and widely used strategy for the synthesis of α-substituted carboxylic acids like (R)-2-Ethylmalate involves the asymmetric alkylation of an enolate. In this approach, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, is first converted into an N-acyl derivative. researchgate.netwikipedia.org For instance, an oxazolidinone like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone could be acylated with an appropriate acid chloride. The resulting imide is then deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. The auxiliary provides a sterically biased environment, forcing an incoming electrophile (such as ethyl iodide) to attack from the less hindered face of the enolate. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. york.ac.uk Finally, the chiral auxiliary is cleaved, typically via hydrolysis or reduction, to yield the desired (R)-2-Ethylmalate derivative. wikipedia.org
The effectiveness of this method depends on the choice of auxiliary, the substrate, and the reaction conditions, which together control the facial selectivity of the alkylation step. researchgate.net
Table 2: Examples of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Typical Substrate Type | Typical Diastereomeric Ratio (d.r.) | Key Features | Reference(s) |
| Evans Oxazolidinones | N-Acyl Imides | >95:5 | High diastereoselectivity, reliable facial selectivity, removable under various conditions. | researchgate.netyork.ac.uk |
| Camphorsultam | N-Acyl Sultams | >90:10 | Highly crystalline derivatives aid in purification, provides high asymmetric induction. | wikipedia.org |
| Pseudoephedrine | Amides | >95:5 | Forms rigid chelated enolates, easily removed, both enantiomers are available. | wikipedia.org |
Biocatalytic Resolution Techniques for Enantiomeric Enrichment
Biocatalytic resolution is a powerful method for separating a racemic mixture into its constituent enantiomers. interesjournals.org This technique utilizes an enzyme that reacts selectively with only one enantiomer of the racemic substrate, a process known as kinetic resolution. wikipedia.org The enzyme's chirality allows it to differentiate between the two enantiomers of the substrate, converting the reactive enantiomer into a new product while leaving the unreactive enantiomer untouched. interesjournals.orgconicet.gov.ar This results in a mixture of the product and the unreacted starting material, which can then be separated by standard chemical techniques. conicet.gov.ar
For 2-ethylmalate, a common strategy would be the kinetic resolution of a racemic diester, such as diethyl 2-ethylmalate. Lipases are frequently used for this purpose due to their broad substrate specificity and high enantioselectivity in non-aqueous media. almacgroup.comunipd.it For example, an enzyme like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, could be used to selectively hydrolyze the (S)-enantiomer of the diethyl 2-ethylmalate. This would produce (S)-2-ethylmalate-1-ethyl ester and leave behind the unreacted (R)-diethyl 2-ethylmalate in high enantiomeric excess (e.e.). unipd.itmdpi.com The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. wikipedia.orgconicet.gov.ar The efficiency of such a resolution is quantified by the Enantiomeric Ratio (E-value), which compares the reaction rates of the two enantiomers. wiley-vch.deuni-graz.at An E-value greater than 100 is generally considered excellent for preparative purposes. uni-graz.at
Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Esters
| Enzyme | Substrate Type | Conversion | Product e.e. | Remaining Substrate e.e. | E-value | Reference(s) |
| Novozym 435 (CALB) | Racemic Alcohols/Esters | ~50% | >99% | >99% | >200 | unipd.itmdpi.com |
| Pseudomonas cepacia Lipase (PSL) | Racemic Acyloins | ~55% | 92% | >99% | High | wikipedia.org |
| Candida rugosa Lipase (CRL) | 2-Arylpropionic Esters | ~50% | High | High | >100 | almacgroup.com |
Advanced Analytical Methodologies for R 2 Ethylmalate Characterization
High-Resolution Chromatographic Separations
Chromatographic techniques are fundamental for the separation of (R)-2-Ethylmalate from complex biological matrices and for the resolution of its stereoisomers.
Gas chromatography-mass spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like (R)-2-Ethylmalate, a chemical derivatization step is essential to increase volatility and improve chromatographic performance. sigmaaldrich.comresearchgate.net This typically involves silylation, such as reacting the analyte with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar carboxyl and hydroxyl groups into more volatile silyl (B83357) ethers and esters. sigmaaldrich.com
Once derivatized, the sample is introduced into the GC system, where it is separated from other components on a capillary column, often one with a non-polar stationary phase like 5%-phenyl-methylpolysiloxane. mdpi.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data. Qualitative analysis is performed by comparing the resulting fragmentation pattern (mass spectrum) of the derivatized 2-ethylmalate to spectral libraries or by interpreting the characteristic fragments. Quantitative analysis is achieved by measuring the intensity of specific ions corresponding to the analyte. GC-MS has been successfully employed to quantify metabolites in engineered metabolic pathways where 2-ethylmalate is an intermediate.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | sigmaaldrich.com |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar | mdpi.com |
| Carrier Gas | Helium at a constant flow of ~1 mL/min | mdpi.com |
| Oven Program | Initial temp ~70-100°C, ramped to ~300°C | sigmaaldrich.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |
| MS Detection | Scan mode for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and purification of enantiomers from a racemic mixture. wikipedia.orgamericanpharmaceuticalreview.com The direct separation of (R)-2-Ethylmalate and its (S)-enantiomer is achieved using a chiral stationary phase (CSP). researchgate.net These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. ymc.co.jp The development of a successful chiral separation method involves screening various CSPs and mobile phase compositions. ymc.co.jp For organic acids like 2-ethylmalate, normal-phase chromatography with mobile phases consisting of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), is a common starting point. ymc.co.jporientjchem.org Purity assessment is conducted by calculating the peak area percentage of the desired enantiomer in the chromatogram. A resolution factor (Rs) greater than 1.5 is typically considered baseline separation, indicating high purity of the isolated enantiomer. orientjchem.org
| Parameter | Exemplary Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., CHIRALPAK® IC, Cellulose-tri(3,5-dichlorophenylcarbamate)) | mdpi.com |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | researchgate.net |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | ymc.co.jp |
| Flow Rate | 1.0 mL/min | orientjchem.org |
| Temperature | 25 °C | americanpharmaceuticalreview.com |
| Detection | UV at ~210 nm (for carboxyl group) or Refractive Index (RI) | researchgate.net |
Spectroscopic Techniques for Stereochemical Assignment and Structural Confirmation
Spectroscopic methods provide definitive structural information, which is essential for confirming the identity and absolute configuration of (R)-2-Ethylmalate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. wordpress.com For (R)-2-Ethylmalate, ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of its carbon skeleton and the position of functional groups. The protons on the carbon adjacent to the chiral center (C3) are diastereotopic and are expected to exhibit distinct chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com
Determining the absolute stereochemistry at the C2 position requires more advanced NMR techniques. A common and reliable method is Mosher's ester analysis. researchgate.net This involves derivatizing the hydroxyl group of the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters will exhibit systematic differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral ester center. By analyzing the pattern of these chemical shift differences, the absolute configuration of the original alcohol can be assigned. researchgate.net While specific NMR data for (R)-2-Ethylmalate is not widely published, data from closely related structures, such as its dimethyl ester, can provide expected shift ranges. tandfonline.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |
|---|---|---|---|
| H-2 | 5.25 | d, J=5.9 | tandfonline.com |
| -COOCH₃ (at C1) | 3.77 | s | tandfonline.com |
| -COOCH₃ (at C4) | 3.71 | s | tandfonline.com |
Tandem mass spectrometry (MS/MS), typically coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and quantifying metabolites in complex biological samples. semanticscholar.org In a typical MS/MS experiment, a specific precursor ion corresponding to the mass of the target analyte is selected and fragmented. For 2-ethylmalate (molecular weight 162.14 g/mol ), the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 161.05 is often selected in negative ion mode.
The fragmentation of this precursor ion generates a unique pattern of product ions, which serves as a structural fingerprint for the molecule. researchgate.net This fragmentation pattern is used to confirm the identity of 2-ethylmalate in metabolomics studies, distinguishing it from isomers. researchgate.netnih.gov For instance, characteristic neutral losses, such as the loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da) from the carboxyl group, are expected fragmentation pathways that aid in its identification.
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion [M-H]⁻ (m/z) | 161.05 | researchgate.netnih.gov |
| Observed Bin Mass (Da) | 162.08 | nih.gov |
| Expected Key Fragmentations | Neutral loss of H₂O (18 Da) | |
| Neutral loss of CO₂ (44 Da) |
Systems-Level Metabolomics for Pathway Elucidation
Systems-level metabolomics provides a global snapshot of the metabolites present in a biological system, enabling the discovery of novel or unexpected metabolic pathways. nih.govresearchgate.net The identification of (R)-2-Ethylmalate in engineered microorganisms is a direct result of untargeted metabolomic analyses. researchgate.netnih.gov In studies aimed at producing (R)-citramalate in Escherichia coli, metabolomic profiling revealed the presence of a previously unexpected by-product, identified as 2-ethylmalate. researchgate.netnih.gov
This discovery prompted further investigation to elucidate its biosynthetic origin. The integration of metabolomics with genomics and biochemical assays revealed that the formation of 2-ethylmalate was due to the promiscuous activity of the engineered citramalate (B1227619) synthase (CimA). researchgate.netnih.gov This enzyme, which normally catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate, was found to also accept 2-oxobutyrate as a substrate, condensing it with acetyl-CoA to produce 2-ethylmalate. researchgate.netnih.gov The source of 2-oxobutyrate was traced back to other endogenous metabolic pathways. nih.gov This use of metabolomics to identify an unknown metabolite and subsequently unravel its complete biosynthetic pathway showcases the power of systems-level analysis. pnas.orgresearchgate.netpnas.org
Computational and Theoretical Studies on R 2 Ethylmalate Systems
Computational Modeling of Metabolic Networks and Flux Prediction
Computational modeling of metabolic networks allows for a systems-level understanding of cellular biochemistry. qmul.ac.uk These models, often constructed on a genome-scale, represent the entire set of metabolic reactions occurring within an organism. expasy.org (R)-2-Ethylmalate is a key intermediate in the ethylmalonyl-CoA pathway, which serves as an alternative to the glyoxylate (B1226380) cycle for the assimilation of two-carbon compounds (like acetate) in various bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens. nih.govpnas.orgnih.gov
Metabolic flux analysis (MFA) and flux balance analysis (FBA) are computational techniques used to predict the flow of metabolites, or flux, through these complex networks. expasy.orgwikipedia.org By applying constraints based on known inputs (e.g., nutrient uptake rates) and cellular objectives (e.g., maximization of biomass), these models can calculate the steady-state reaction rates throughout the entire metabolism. wikipedia.org For a network incorporating the ethylmalonyl-CoA pathway, these models could predict how changes in the availability of acetyl-CoA affect the production rate of (R)-2-Ethylmalate and other downstream intermediates.
Algorithms such as E-Flux can further refine these predictions by integrating gene expression data (transcriptomics) to set maximum flux constraints on individual reactions, based on the rationale that higher enzyme expression levels correspond to a greater potential flux. researchgate.net Applying this to the ethylmalonyl-CoA pathway would allow researchers to model how the regulation of genes, such as the one encoding for 2-ethylmalate synthase, impacts the flow of carbon through this pathway under different environmental conditions. researchgate.neth-its.org
| Metabolic Condition | Key Enzyme | Relative Gene Expression (Model Input) | Predicted Flux through (R)-2-Ethylmalate (mmol/gDW/h) | Cellular Objective |
|---|---|---|---|---|
| Acetate-rich | 2-Ethylmalate Synthase | High (1.0) | 5.2 | Maximize Biomass |
| Acetate-limited | 2-Ethylmalate Synthase | Low (0.2) | 0.8 | Maximize Biomass |
| Succinate-rich (Pathway inactive) | 2-Ethylmalate Synthase | Very Low (0.05) | 0.1 | Maximize Biomass |
This interactive table illustrates hypothetical predictions from a Flux Balance Analysis (FBA) model for a bacterium utilizing the ethylmalonyl-CoA pathway. It shows how varying the expression level of a key enzyme, based on nutrient availability, could directly impact the predicted metabolic flux through (R)-2-Ethylmalate.
In Silico Prediction and Docking Studies of Enzyme-Substrate Interactions
In silico methods are crucial for understanding the specific molecular interactions between a substrate like (R)-2-Ethylmalate and the enzymes that act upon it. metabolicatlas.org Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to the active site of a protein. researchgate.net
The enzyme 2-ethylmalate synthase (EC 2.3.3.6) catalyzes the formation of (R)-2-Ethylmalate from acetyl-CoA and 2-oxobutanoate (B1229078). qmul.ac.ukh-its.org A docking study for this system would involve:
Obtaining or generating a high-resolution 3D structural model of 2-ethylmalate synthase.
Computationally placing the (R)-2-Ethylmalate molecule (or its precursor substrates) into the predicted active site of the enzyme.
Using a scoring function to evaluate thousands of possible binding poses, ranking them based on estimated binding energy. creative-enzymes.com
The results of such a study would predict the binding mode of (R)-2-Ethylmalate, highlighting the key amino acid residues involved in its stabilization through interactions like hydrogen bonds or hydrophobic contacts. qmul.ac.uk This information is invaluable for understanding enzyme specificity and can guide site-directed mutagenesis experiments to probe the function of specific residues. wikipedia.org Machine learning models, trained on large datasets of known enzyme-substrate interactions, can also be employed to predict whether an enzyme is likely to act on a novel, non-natural substrate analogous to (R)-2-Ethylmalate. nih.govreactome.org
| Ligand | Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|---|
| (R)-2-Ethylmalate | 2-Ethylmalate Synthase | -7.8 | Arg-125, His-250 | Hydrogen Bond (Carboxylate) |
| (R)-2-Ethylmalate | 2-Ethylmalate Synthase | -7.8 | Tyr-210 | Hydrogen Bond (Hydroxyl) |
| (R)-2-Ethylmalate | 2-Ethylmalate Synthase | -7.8 | Leu-180, Val-182 | Hydrophobic (Ethyl group) |
| (S)-2-Ethylmalate | 2-Ethylmalate Synthase | -5.2 | Arg-125 | Hydrogen Bond (Carboxylate) |
This interactive table provides a hypothetical summary of results from a molecular docking simulation. It demonstrates how this technique can predict the binding affinity and specific molecular interactions for the correct substrate, (R)-2-Ethylmalate, versus its stereoisomer, providing a basis for understanding enzyme stereoselectivity.
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
While molecular docking treats molecules as rigid or semi-flexible entities, quantum chemical (QC) calculations allow for the study of the chemical reaction itself, including the breaking and forming of bonds. nih.govnih.gov These methods are used to map out the complete energy profile of an enzymatic reaction, providing deep insight into its mechanism. nih.gov The transition state, a high-energy, transient molecular structure that exists between reactants and products, is of particular interest as its energy determines the rate of the reaction.
For the reaction catalyzed by 2-ethylmalate synthase, QC calculations could be used to model the nucleophilic attack of the enolate of acetyl-CoA on the keto group of 2-oxobutanoate. h-its.org Due to the large size of enzymes, a common approach is to use hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the reacting species in the enzyme's active site (e.g., acetyl-CoA, 2-oxobutanoate, and key amino acid side chains) are treated with high-accuracy quantum mechanics, while the rest of the protein is modeled using less computationally expensive molecular mechanics.
Such calculations can:
Determine the precise geometry of the transition state. nih.gov
Calculate the activation energy barrier, which can be compared with experimentally determined reaction rates.
Identify and characterize the stability of any reaction intermediates.
Elucidate the role of specific amino acid residues in stabilizing the transition state and catalyzing the reaction. nih.gov
By combining QC calculations with experimental data, such as kinetic isotope effects (KIEs), researchers can build a highly detailed and validated model of the enzymatic mechanism.
| Reaction Step (Hypothetical) | Method | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|---|
| Acetyl-CoA Enolate Formation | QM/MM (DFT) | 12.5 | Deprotonation of acetyl-CoA, assisted by a catalytic base in the active site. |
| C-C Bond Formation | QM/MM (DFT) | 18.2 | Nucleophilic attack of the enolate on 2-oxobutanoate. This is the predicted rate-determining transition state. |
| Thioester Hydrolysis | QM/MM (DFT) | 14.8 | Release of Coenzyme A and formation of the final (R)-2-Ethylmalate product. |
This interactive table presents hypothetical data from a QM/MM study of the 2-ethylmalate synthase reaction. The calculated activation energies for each step help identify the rate-limiting step and quantify the energetic landscape of the entire catalytic process.
Emerging Research Frontiers for R 2 Ethylmalate
Discovery of Novel Metabolic Functions and Regulatory Networks
The significance of (R)-2-ethylmalate lies primarily in its role within artificially constructed metabolic pathways designed to produce valuable chemicals. It is a critical intermediate in the engineered biosynthesis of multi-carbon compounds, most notably the biofuel n-butanol. google.comillinois.edu
Metabolic Pathway Involvement In these engineered systems, (R)-2-ethylmalate is formed through the condensation of 2-ketobutyrate and acetyl-CoA. google.comgoogle.com This reaction is catalyzed by the enzyme 2-ethylmalate synthase (EC 2.3.3.6). google.com The resulting (R)-2-ethylmalate is then further processed through a series of enzymatic steps that mirror the leucine (B10760876) biosynthesis pathway. Enzymes such as isopropylmalate isomerase and 3-isopropylmalate dehydrogenase, which normally act on isopropylmalate, exhibit substrate promiscuity and can convert 2-ethylmalate into subsequent intermediates like 3-ethylmalate and 2-ketovalerate. google.comgoogle.comannualreviews.org This "pathway promiscuity" is a cornerstone of its metabolic function in these synthetic contexts.
Research has also identified (R)-2-ethylmalate as a minor by-product in Escherichia coli strains engineered for high-titer production of citramalate (B1227619), indicating that native or engineered enzymes can exhibit off-target activity that leads to its formation. nih.gov For instance, the citramalate synthase from Methanococcus jannaschii has been shown to have a low but measurable activity with 2-oxobutyrate, leading to the synthesis of 2-ethylmalate. nih.gov
Regulatory Networks The regulation of pathways involving (R)-2-ethylmalate is complex and often an emergent property of the engineered system. There are no known dedicated natural regulatory networks for (R)-2-ethylmalate. Instead, its formation and consumption are governed by the characteristics of the recruited enzymes and the availability of its precursors. The evolution of specialized metabolic pathways often begins with gene duplication of an enzyme from primary metabolism. nih.gov This duplicated enzyme can then evolve new specificities. The enzymes of the leucine biosynthesis pathway, for example, demonstrate significant substrate ambiguity in some organisms, allowing them to process a range of analogs, including the intermediates of ethylmalate metabolism. annualreviews.org This inherent promiscuity is a key factor that enables the recruitment of these enzymes into novel pathways for producing compounds via (R)-2-ethylmalate. Control is therefore exerted through the engineering of these enzymes and the metabolic fluxes of the host organism.
Biotechnological Innovation for Sustainable Production and Applications
The primary driver for research into (R)-2-ethylmalate is its potential as a stepping stone for the sustainable production of biofuels and other chemicals from renewable resources. google.commdpi.com Biotechnological routes offer an alternative to petroleum-based chemical synthesis.
Sustainable Production Platforms Metabolically engineered microorganisms are the workhorses for producing (R)-2-ethylmalate and its derivatives. Scientists have successfully engineered strains of Saccharomyces cerevisiae (yeast) and Escherichia coli to harbor the necessary pathways. illinois.edunih.gov A significant innovation is the engineering of methanotrophic bacteria, which can utilize methane—a potent greenhouse gas—as the sole carbon source to produce multi-carbon compounds like n-butanol through an (R)-2-ethylmalate-dependent pathway. google.com This approach addresses both the need for sustainable chemical production and the mitigation of greenhouse gas emissions. google.com
The table below summarizes examples of engineered pathways that utilize (R)-2-ethylmalate as an intermediate.
| Host Organism | Engineered Pathway | Precursors | Key Intermediate | Target Product(s) | Reference(s) |
| Methanotrophs | Methane-to-Butanol Pathway | Methane (via Pyruvate), 2-Ketobutyrate, Acetyl-CoA | (R)-2-Ethylmalate | 1-Butanol (B46404), other multi-carbon compounds | google.comgoogle.com |
| Saccharomyces cerevisiae | Threonine-based n-Butanol Pathway | Glucose (via Threonine), Acetyl-CoA | (R)-2-Ethylmalate | n-Butanol | illinois.edu |
| Escherichia coli | Engineered Citramalate Production | Glucose (via Pyruvate), Acetyl-CoA | (R)-2-Ethylmalate (by-product) | Citramalate | nih.gov |
Engineering of Biocatalysts with Enhanced Specificity and Efficiency
The viability of any biosynthetic pathway depends on the efficiency and specificity of its constituent enzymes (biocatalysts). symeres.com For pathways involving (R)-2-ethylmalate, research is focused on discovering and engineering enzymes that can perform the required chemical transformations with high fidelity and speed.
Key Biocatalysts and Engineering Strategies The central biocatalyst in this context is 2-ethylmalate synthase, which is often a promiscuous enzyme borrowed from another pathway, such as isopropylmalate synthase (IPMS) from leucine biosynthesis or citramalate synthase (CMS). google.comnih.govpnas.org The challenge lies in the fact that these enzymes' native function is to act on different substrates. Therefore, protein engineering is employed to alter their substrate preference and enhance their catalytic efficiency for the desired reaction. nih.gov
A powerful illustration of how enzyme specificity can be engineered comes from studies on plant specialized metabolism. nih.gov In Arabidopsis, the enzyme AtIPMDH1, involved in glucosinolate biosynthesis, evolved from a primary metabolic enzyme, IPMDH, used in leucine synthesis. nih.gov These enzymes act on structurally similar substrates that differ mainly in their side chains. nih.gov Structural analysis revealed that a single amino acid substitution (Leucine to Phenylalanine) within the hydrophobic active site pocket was sufficient to shift the enzyme's specificity from the leucine intermediate to the glucosinolate precursor. nih.gov This principle of modifying active site residues to accommodate different substrates is directly applicable to engineering an IPMS or CMS to favor the conversion of 2-ketobutyrate to (R)-2-ethylmalate, thereby improving the efficiency of the entire synthetic pathway.
Whole-cell biocatalysis, where the engineered enzymes are used within the microbial host, is a preferred industrial strategy as it bypasses the need for costly enzyme purification. frontiersin.orgillinois.edu Optimizing these cellular factories involves not just engineering the key enzymes but also fine-tuning the entire metabolic network to channel precursors towards the desired product.
The table below lists enzymes relevant to the biosynthesis of (R)-2-ethylmalate.
| Enzyme | EC Number | Natural Reaction | Role in (R)-2-Ethylmalate Synthesis | Reference(s) |
| 2-Ethylmalate synthase | 2.3.3.6 | 2-Ketobutyrate + Acetyl-CoA → (R)-2-Ethylmalate | Primary synthesis step in engineered pathways. | google.com |
| Isopropylmalate synthase (IPMS) | 2.3.3.13 | 3-Methyl-2-oxobutanoate + Acetyl-CoA → (R)-2-Isopropylmalate | Promiscuous activity or engineered variant used to synthesize (R)-2-ethylmalate. | pnas.orgpnas.org |
| Citramalate synthase (CMS) | 2.3.1.182 | Pyruvate (B1213749) + Acetyl-CoA → Citramalate | Promiscuous activity can lead to the formation of (R)-2-ethylmalate from 2-ketobutyrate. | nih.gov |
| Isopropylmalate Isomerase | 4.2.1.33 | 2-Isopropylmalate ⇌ 3-Isopropylmalate | Acts promiscuously on 2-ethylmalate to form 3-ethylmalate in subsequent pathway steps. | google.comgoogle.com |
| 3-Isopropylmalate Dehydrogenase (IPMDH) | 1.1.1.85 | 3-Isopropylmalate + NAD⁺ → 3-Methyl-2-oxopentanoate + NADH | Acts promiscuously on 3-ethylmalate to form 2-ketovalerate in subsequent pathway steps. | google.comnih.gov |
Q & A
Q. What are the primary methods for identifying and characterizing (R)-2-ethylmalate in metabolic pathways?
(R)-2-Ethylmalate can be identified using nuclear magnetic resonance (NMR) spectroscopy to resolve its stereochemical configuration, combined with mass spectrometry (MS) for molecular weight confirmation . In metabolic studies, isotopic labeling (e.g., ¹³C or ²H) followed by gas chromatography-mass spectrometry (GC-MS) is critical for tracking its biosynthesis and degradation in microbial systems . X-ray crystallography of enzyme-substrate complexes (e.g., 2-ethylmalate synthase) can further validate its structural interactions .
Q. How is (R)-2-ethylmalate synthesized in microbial systems, and what experimental approaches confirm its enzymatic production?
(R)-2-Ethylmalate is synthesized via 2-ethylmalate synthase (EC 2.3.3.6), which catalyzes the condensation of acetyl-CoA and α-ketoglutarate . To confirm enzymatic activity, researchers use spectrophotometric assays to measure CoA release or employ gene knockout strains to compare metabolite accumulation. Recombinant enzyme expression in E. coli or Pseudomonas spp. followed by HPLC purification is a standard workflow .
Q. What are the key metabolic roles of (R)-2-ethylmalate in bacterial pathways, and how are these roles experimentally validated?
(R)-2-Ethylmalate serves as an intermediate in the ethylmalonyl-CoA pathway, enabling carbon assimilation in organisms like Rhodobacter sphaeroides . Targeted metabolomics using LC-MS/MS and ¹³C metabolic flux analysis are used to map its role. Knockout studies of ems (2-ethylmalate synthase) genes and complementation assays help confirm pathway dependencies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinetic parameters for 2-ethylmalate synthase across studies?
Discrepancies in enzyme kinetics (e.g., Kₘ values) may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. A systematic approach involves replicating assays under standardized conditions (e.g., 25°C, pH 7.4) and comparing results with literature data . Meta-analyses of kinetic datasets, adjusted for experimental variables, can identify outliers and refine consensus values .
Q. What experimental strategies address challenges in stereochemical purity during (R)-2-ethylmalate synthesis?
Chiral chromatography (e.g., chiral HPLC or GC columns) is essential to separate (R)- and (S)-enantiomers. Enzymatic resolution using stereospecific dehydrogenases or esterases can enhance purity . Circular dichroism (CD) spectroscopy or polarimetry should be used post-synthesis to verify enantiomeric excess (>95%) .
Q. How do researchers analyze conflicting data on (R)-2-ethylmalate’s role in alternative carbon fixation pathways?
Pathway conflicts (e.g., ethylmalonyl-CoA vs. glyoxylate pathways) are resolved using isotopic tracer experiments. For example, ¹³C-labeled acetate fed to Methylobacterium extorquens can track label incorporation into (R)-2-ethylmalate versus glyoxylate-derived metabolites. RNA-seq of pathway-specific genes under varying carbon sources further clarifies regulatory hierarchies .
Q. What advanced techniques quantify (R)-2-ethylmalate in complex biological matrices with high sensitivity?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves detection limits of <1 nM. Stable isotope dilution (e.g., deuterated (R)-2-ethylmalate as an internal standard) improves accuracy . For spatial resolution in microbial biofilms, matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) is emerging as a tool .
Q. How can isotopic labeling of (R)-2-ethylmalate improve flux balance analysis in metabolic engineering?
Uniform ¹³C labeling of precursor substrates (e.g., glucose or acetate) allows precise tracking of (R)-2-ethylmalate flux using ¹³C-NMR or mass isotopomer distribution analysis (MIDA). Computational modeling (e.g., elementary metabolite unit analysis) integrates labeling data to optimize pathway yields in engineered strains .
Methodological Guidelines
- Data Validation : Use triplicate biological replicates and statistical tests (e.g., ANOVA with Tukey’s post hoc) to confirm significance (p < 0.05) .
- Ethical Compliance : Adhere to institutional biosafety protocols when handling recombinant microbial strains .
- Literature Review : Prioritize peer-reviewed studies indexed in PubMed or Web of Science, avoiding non-academic platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
